molecular formula C11H11FO2 B1439722 4-Fluoro-3,5-dimethylcinnamic acid CAS No. 1429551-15-4

4-Fluoro-3,5-dimethylcinnamic acid

Cat. No. B1439722
M. Wt: 194.2 g/mol
InChI Key: ZZSIWROWICLMIQ-ONEGZZNKSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Fluoro-3,5-dimethylcinnamic acid is C11H11FO2 . Its InChI code is 1S/C11H11FO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h3-6H,1-2H3,(H,13,14)/b4-3+ .


Physical And Chemical Properties Analysis

4-Fluoro-3,5-dimethylcinnamic acid has a molecular weight of 194.21 . It is a solid at ambient temperature .

Scientific Research Applications

Fluorographic Detection and Fluorogenic Reagents

4-Fluoro-3,5-dimethylcinnamic acid has applications in fluorographic procedures for detecting radioactivity in polyacrylamide gels. Skinner and Griswold (1983) found that a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole (PPO) was effective, simple, and sensitive (Skinner & Griswold, 1983). Additionally, Toyo’oka et al. (1989) synthesized 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) as a thiol-specific fluorogenic reagent, exhibiting several advantages over existing reagents (Toyo’oka et al., 1989).

Synthesis of Novel Compounds

Liaw et al. (2002) reported the synthesis of a new triphenylamine-containing diamine monomer, which was used to create a series of polyamides and polyimides. This process involved the reaction of 4-fluoronitrobenzene with 3,4-dimethylaniline, highlighting the utility of such compounds in polymer synthesis (Liaw et al., 2002).

Medicinal Chemistry Applications

Singh and Umemoto (2011) synthesized N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, demonstrating their utility as synthons in medicinal chemistry for applications such as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Analytical Chemistry Techniques

Aboul‐Enein and Abu-Zaid (2001) developed a sensitive reversed-phase HPLC method for analyzing 2'-beta -fluoro-2',3'-dideoxy adenosine (F-ddA) in human plasma, employing polyfluorinated stationary phase columns. This method exemplifies the importance of fluorinated compounds in enhancing analytical techniques (Aboul‐Enein & Abu-Zaid, 2001).

PET Imaging and Protein-Protein Interaction Studies

Wang et al. (2014) synthesized a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor, showcasing the role of fluorinated compounds in developing imaging agents (Wang et al., 2014). Loving and Imperiali (2008) developed a new unnatural amino acid based on a solvatochromic fluorophore for studying dynamic protein interactions, demonstrating the versatility of fluorinated compounds in biochemical research (Loving & Imperiali, 2008).

Antineoplastic Actions in Cancer Research

Hunke et al. (2018) explored cinnamic acid dimers, including 4-Fluoro-3,5-dimethylcinnamic acid, for their cytotoxicity in breast cancer cells. This study highlights the potential of such compounds in developing novel antineoplastic agents (Hunke et al., 2018).

Safety And Hazards

The specific safety information and hazards associated with 4-Fluoro-3,5-dimethylcinnamic acid are not provided in the search results .

properties

IUPAC Name

(E)-3-(4-fluoro-3,5-dimethylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h3-6H,1-2H3,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSIWROWICLMIQ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1F)C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3,5-dimethylcinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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